Technical Documentation Center

4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
  • CAS: 117107-08-1

Core Science & Biosynthesis

Foundational

Technical Guide: Structure, Stereochemistry, and Synthetic Utility of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

Executive Summary 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS: 117107-08-1) is a highly versatile, mono-protected cyclic diol derivative that serves as a critical structural building block in modern medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS: 117107-08-1) is a highly versatile, mono-protected cyclic diol derivative that serves as a critical structural building block in modern medicinal chemistry[1]. By masking one of the two hydroxyl groups of 1,4-cyclohexanedimethanol with a bulky tert-butyldimethylsilyl (TBS) ether, synthetic chemists can selectively functionalize the remaining secondary alcohol[2]. This strategic desymmetrization is foundational in the synthesis of complex active pharmaceutical ingredients (APIs), including novel proteolysis-targeting chimeras (PROTACs) directed against kinases such as IRAK4[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for optimizing reaction conditions, particularly regarding solubility, thermodynamic stability, and downstream purification strategies.

Table 1: Physicochemical Properties of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

PropertyValueReference
CAS Number 117107-08-1[1]
Molecular Formula C13H28O2Si[1]
Molecular Weight 244.45 g/mol Calculated
Physical Form Viscous liquid to semi-solid[1]
InChIKey IVBYRRSNLLPMIO-UHFFFAOYSA-N[1]
Storage Temperature 2–8 °C (Inert atmosphere)[1]

Stereochemistry and Conformational Dynamics

The cyclohexane ring of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol introduces critical stereochemical considerations. As a 1,4-disubstituted cyclohexane, it exists as two distinct diastereomers: cis and trans. The reactivity of these isomers is intrinsically linked to their conformational equilibria.

  • A-Value Causality: The conformational preference of the ring is dictated by the A-values (steric strain energy of axial vs. equatorial substituents). The hydroxyl group (-OH) has an A-value of ≈0.9 kcal/mol, whereas the TBS-protected hydroxymethyl group (-CH2OTBS) is significantly bulkier, with an A-value of ≈1.7–1.8 kcal/mol.

  • Trans Isomer: The trans configuration overwhelmingly favors the diequatorial conformer. The diaxial conformer suffers from severe 1,3-diaxial interactions, making the diequatorial state highly stable and less reactive toward sterically hindered reagents.

  • Cis Isomer: The cis configuration forces one substituent into an axial position and the other into an equatorial position. Because the -CH2OTBS group has a significantly larger A-value, the equilibrium heavily favors the conformer where the bulky -CH2OTBS group is equatorial and the smaller -OH group is axial. This axial hydroxyl group is more sterically accessible for certain oxidation reactions but can be prone to elimination under harsh conditions.

ConformationalAnalysis cluster_trans Trans Isomer (1,4-disubstituted) cluster_cis Cis Isomer (1,4-disubstituted) T_ee Diequatorial (Highly Favored) T_aa Diaxial (Highly Unfavored) T_ee->T_aa ΔG > 2.5 kcal/mol C_ea Equatorial -CH2OTBS Axial -OH (Favored) C_ae Axial -CH2OTBS Equatorial -OH (Unfavored) C_ea->C_ae ΔG ~ 0.8 kcal/mol

Conformational equilibria of cis and trans 4-{[(TBS)oxy]methyl}cyclohexan-1-ol based on A-values.

Synthetic Methodologies and Experimental Protocols

The utility of this molecule lies in its synthesis via statistical mono-protection and its subsequent transformation into electrophilic building blocks, such as 4-(hydroxymethyl)cyclohexanone derivatives[2].

Protocol 1: Selective Mono-TBS Protection of 1,4-Cyclohexanedimethanol

Objective: To selectively protect one primary alcohol over the other, maximizing the yield of the mono-protected intermediate.

  • Preparation: Dissolve 1,4-cyclohexanedimethanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add Imidazole (1.2 eq) to the solution. Causality: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst that forms a highly reactive N-silylpyridinium-like intermediate with TBSCl, accelerating the silylation process.

  • Silylation: Cool the reaction mixture to 0 °C. Slowly add a solution of tert-Butyldimethylsilyl chloride (TBSCl, 0.95 eq) dropwise. Causality: Using a slight substoichiometric amount of TBSCl prevents over-protection (di-TBS ether formation), ensuring the mono-protected species remains the major product.

  • Workup: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, wash with brine, and dry over Na2SO4. Purify via silica gel chromatography to isolate the mono-protected product (CAS: 117107-08-1)[1].

Protocol 2: Oxidation to 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexanone

Objective: Convert the secondary alcohol to a ketone for downstream reductive amination or cross-coupling[2].

  • Preparation: Dissolve 4-{[(TBS)oxy]methyl}cyclohexan-1-ol (1.0 eq) in anhydrous DCM (10 volumes) and cool to 0 °C[2].

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.2 eq) in portions[2]. Causality: DMP is chosen over Jones reagent or Swern oxidation because it operates under exceptionally mild, non-acidic conditions. This prevents the premature cleavage of the acid-sensitive TBS ether while avoiding the formation of noxious sulfur byproducts.

  • Completion & Workup: Stir for 2 hours at room temperature. Quench with a 1:1 mixture of saturated NaHCO3 and Na2S2O3 to neutralize acetic acid byproducts and reduce unreacted hypervalent iodine species. Extract, dry, and concentrate to yield the ketone[2].

SyntheticWorkflow SM 1,4-Cyclohexanedimethanol (Starting Material) Reagent1 TBSCl (0.95 eq), Imidazole (DMF, 0 °C to RT) SM->Reagent1 Intermediate 4-{[(TBS)oxy]methyl}cyclohexan-1-ol (CAS: 117107-08-1) Reagent1->Intermediate Reagent2 Dess-Martin Periodinane (DCM, 0 °C to RT) Intermediate->Reagent2 Product 4-{[(TBS)oxy]methyl}cyclohexanone (Ketone Intermediate) Reagent2->Product

Step-by-step synthetic workflow from diol to the mono-protected ketone intermediate.

Application in Drug Discovery: IRAK4 Degraders

The structural rigidity and defined stereochemistry of the cyclohexane ring make 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol an ideal spacer and linker attachment point in targeted protein degradation (TPD).

Recently, this intermediate was utilized in the synthesis of APH02174 , a highly selective and orally bioavailable Interleukin-1 receptor-associated kinase 4 (IRAK4) degrader[3]. IRAK4 is a central mediator in the Toll-like receptor (TLR) signaling cascade, making it a prime therapeutic target for systemic inflammatory diseases[4].

During the synthesis of APH02174, the trans-isomer, specifically (1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol, was employed to construct the core scaffold[3]. Causality: The trans-diequatorial geometry ensures that the linker extending to the E3 ligase ligand and the warhead binding to the IRAK4 kinase domain are linearly opposed. This maximizes the spatial reach of the PROTAC and facilitates optimal ternary complex formation (Target-PROTAC-E3 Ligase)[3]. The resulting PROTACs demonstrated exceptional degradation potency with DC50 values ranging from 1.09 to 3.44 nM[3].

References

  • Yang, W., et al. "Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases". Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]

Sources

Exploratory

Retrosynthetic Analysis and Synthesis of 4-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol: A Technical Guide

Executive Summary The compound 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a highly versatile, orthogonally protected diol building block frequently utilized in the synthesis of complex active pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a highly versatile, orthogonally protected diol building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including CCR2 antagonists and chiral intermediates[1]. By masking the primary alcohol as a robust tert-butyldimethylsilyl (TBS) ether, chemists can selectively functionalize the secondary alcohol on the cyclohexane ring. This whitepaper provides a rigorous retrosynthetic deconstruction and a field-proven, self-validating forward synthesis protocol, emphasizing the mechanistic causality behind reagent selection and chemoselectivity.

Target Molecule Profiling

Understanding the physicochemical properties and structural nuances of the target is the first step in designing a scalable synthesis.

PropertySpecification
IUPAC Name 4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol
CAS Number 117107-08-1
Molecular Formula C₁₃H₂₈O₂Si
Molecular Weight 244.45 g/mol
Stereochemistry Exists as cis and trans diastereomers. Stereocenter integrity is preserved during the proposed synthetic route.
Physical State Liquid or viscous semi-solid (dependent on isomeric purity and temperature)

Retrosynthetic Strategy & Mechanistic Causality

The retrosynthetic logic relies on functional group interconversion (FGI) and chemoselective disconnections that trace back to highly abundant, cost-effective starting materials.

  • Disconnection 1 (Deprotection): The target molecule features two distinct oxygen environments: a secondary cyclic alcohol and a primary acyclic silyl ether. The first disconnection removes the TBS group, leading to the parent diol, 4-(hydroxymethyl)cyclohexan-1-ol (CAS 33893-85-5)[2]. The forward reaction relies on the extreme steric bulk of the TBS chloride reagent, which heavily favors the unhindered primary alcohol over the sterically encumbered secondary alcohol.

  • Disconnection 2 (Reduction): The primary alcohol of the diol can be traced back to an ester precursor, specifically ethyl 4-hydroxycyclohexanecarboxylate . The forward synthesis utilizes Lithium Aluminum Hydride (LiAlH₄) to chemoselectively reduce the ester to a primary alcohol while leaving the existing secondary alcohol intact[3].

Retrosynthesis TM 4-{[(TBS)oxy]methyl}cyclohexan-1-ol (Target Molecule) Diol 4-(hydroxymethyl)cyclohexan-1-ol (Intermediate) TM->Diol Disconnection 1 (Deprotection) Ester Ethyl 4-hydroxycyclohexanecarboxylate (Starting Material) Diol->Ester Disconnection 2 (Reduction)

Retrosynthetic disconnection strategy for 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for the forward synthesis.

StepReactantReagents & EquivalentsSolventTempTimeExpected Yield
1 Ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq)LiAlH₄ (1.5 eq)Anhydrous THF0 °C to RT3.5 h85–95%
2 4-(hydroxymethyl)cyclohexan-1-ol (1.0 eq)TBSCl (1.05 eq), Imidazole (2.0 eq)Anhydrous DCM0 °C to RT12 h80–90%

Step-by-Step Experimental Protocols

Step 1: Chemoselective Reduction to 4-(hydroxymethyl)cyclohexan-1-ol

Mechanistic Rationale: LiAlH₄ is a powerful hydride donor. It attacks the carbonyl carbon of the ester, collapsing the tetrahedral intermediate to an aldehyde, which is rapidly reduced again to the primary alcohol. The secondary alcohol on the ring is deprotonated to an alkoxide but is otherwise unaffected[3].

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

  • Reagent Addition: Suspend LiAlH₄ (1.5 equiv, e.g., 24.0 mmol) in anhydrous THF (40 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 4-hydroxycyclohexanecarboxylate (1.0 equiv, e.g., 16.0 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3.5 hours[3]. Monitor completion via TLC (Note: As the molecule lacks UV chromophores, use a KMnO₄ or Phosphomolybdic Acid (PMA) stain).

  • Fieser Workup (Critical Step): To prevent the formation of unfilterable aluminum hydroxide emulsions, cool the flask back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H₂O

  • Isolation: Stir vigorously until the aluminum salts precipitate as a granular white solid. Filter the mixture through a pad of Celite, wash the filter cake thoroughly with ethyl acetate, and concentrate the filtrate in vacuo to yield the crude diol.

Step 2: Regioselective Silylation

Mechanistic Rationale: The regioselectivity is driven by steric differentiation. The bulky tert-butyl group of TBSCl heavily impedes reaction at the secondary cyclic alcohol. Imidazole serves a dual purpose: it acts as an acid scavenger for the generated HCl and acts as a nucleophilic catalyst by forming a highly reactive 1-(tert-butyldimethylsilyl)-1H-imidazole intermediate, accelerating the silylation of the primary alcohol.

Workflow Start Dissolve Diol in anhydrous DCM Base Add Imidazole (2.0 equiv) Cool to 0°C Start->Base Reagent Add TBSCl (1.05 equiv) dropwise Base->Reagent React Stir at RT (12h) Monitor via TLC (PMA Stain) Reagent->React Quench Quench with H₂O Extract with DCM React->Quench Purify Column Chromatography (Hexanes/EtOAc) Quench->Purify Product Pure Target Molecule Purify->Product

Step-by-step experimental workflow for the regioselective silylation of the primary alcohol.

Protocol:

  • Setup: In a dry round-bottom flask under inert atmosphere, dissolve 4-(hydroxymethyl)cyclohexan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalyst/Base Addition: Add Imidazole (2.0 equiv). Stir until completely dissolved, then cool the solution to 0 °C.

  • Silylation: Add TBSCl (1.05 equiv) in small portions (or dropwise if using a concentrated DCM solution). The slight excess ensures complete conversion of the primary alcohol without pushing the reaction toward the undesired bis-protected byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12 hours). A white precipitate (imidazole hydrochloride) will form, self-validating the progression of the reaction.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel, extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. The target molecule, 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol , will elute significantly earlier than any unreacted diol due to the lipophilic TBS group.

References

  • Sigma-Aldrich. "4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol | 117107-08-1". Sigma-Aldrich Catalog.
  • CymitQuimica. "CAS 33893-85-5: 4-(hydroxymethyl)cyclohexanol". CymitQuimica Catalog.
  • Google Patents. "WO2017191297A1 - Adenine derivatives as protein kinase inhibitors". WIPO (PCT).
  • ChemicalBook. "4-(HYDROXYMETHYL)CYCLOHEXANONE | 38580-68-6". ChemicalBook Database.

Sources

Foundational

Reactivity Profile and Synthetic Utility of 4-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

Executive Summary The molecule 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a highly versatile, bifunctional building block frequently utilized in the total synthesis of complex active pharmaceutical ingred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a highly versatile, bifunctional building block frequently utilized in the total synthesis of complex active pharmaceutical ingredients (APIs). Its architecture features a secondary hydroxyl group at the C1 position and a primary hydroxymethyl group at the C4 position that has been selectively masked as a tert-butyldimethylsilyl (TBS) ether.

Understanding the reactivity profile of the unprotected C1-OH group requires a deep appreciation of two core principles: stereoelectronic conformational locking and orthogonal protecting group strategies . This whitepaper provides an in-depth mechanistic guide to manipulating the C1-OH group while preserving the integrity of the C4-TBS ether, detailing the causality behind reagent selection and providing self-validating experimental protocols.

Structural and Stereoelectronic Foundations

The reactivity of the C1 secondary alcohol is inextricably linked to the stereochemistry of the cyclohexane ring. The bulky -CH₂OTBS group at the C4 position acts as a conformational anchor, strongly preferring the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the stereoisomerism of the molecule dictates the spatial orientation of the C1-OH:

  • ** trans-Isomer:** The C1-OH is equatorial . It is sterically accessible, making it highly reactive toward nucleophilic substitutions, etherifications, and esterifications.

  • ** cis-Isomer:** The C1-OH is axial . It suffers from 1,3-diaxial interactions with the axial protons at C3 and C5. While this steric hindrance reduces its nucleophilicity, it significantly accelerates oxidation reactions (e.g., to a ketone) due to the thermodynamic relief of steric strain upon rehybridization from sp³ to sp².

The Principle of Orthogonal Reactivity

The TBS group is a silylium-ion-type (SIT) protecting group chosen specifically for its robust stability profile[1]. It is approximately 20,000 times more stable to basic hydrolysis than a standard trimethylsilyl (TMS) ether[1]. Therefore, transformations of the C1-OH must be designed to operate under neutral or basic conditions, strictly avoiding strong Brønsted or Lewis acids (which cause premature desilylation)[2].

Orthogonal_Reactivity Start 4-{[(TBS)oxy]methyl}cyclohexan-1-ol Swern Swern Oxidation Start->Swern DMSO, (COCl)2 Mitsunobu Mitsunobu Reaction Start->Mitsunobu PPh3, DIAD Ketone Ketone Derivative Swern->Ketone -78°C to RT Deprotect TBAF Deprotection Ketone->Deprotect F- source Inverted Inverted Ester/Azide Mitsunobu->Inverted SN2 Inversion Inverted->Deprotect F- source Diol Deprotected Target Deprotect->Diol Cleaves TBS

Workflow demonstrating the orthogonal reactivity of the C1-OH group with the TBS ether intact.

Key Transformations of the C1-Hydroxyl Group

Oxidation to the Ketone: The Swern Protocol

To convert the secondary alcohol to a ketone, traditional chromium-based oxidants (like the Jones reagent) must be avoided, as their highly acidic nature (CrO₃/H₂SO₄) will rapidly cleave the TBS ether. The Swern Oxidation is the method of choice because it operates under mild, anhydrous, and basic conditions (-78 °C, Et₃N), ensuring 100% retention of the TBS group[3].

Causality & Mechanism: Oxalyl chloride activates dimethyl sulfoxide (DMSO) to form a highly electrophilic chlorodimethylsulfonium ion. The C1-OH attacks this intermediate, forming an alkoxysulfonium ion[4]. The addition of triethylamine (Et₃N) deprotonates the intermediate to form a sulfur ylide, which undergoes a predictable intramolecular elimination to yield the ketone, releasing dimethyl sulfide (Me₂S) as a byproduct[3].

Swern_Mech A DMSO + (COCl)2 B Chlorodimethylsulfonium A->B -78°C -CO, -CO2 C Alkoxysulfonium Ion B->C + C1-OH -HCl D Sulfur Ylide C->D + Et3N Deprotonation E Ketone + Me2S D->E Intramolecular Elimination

Mechanistic pathway of the Swern oxidation highlighting self-validating gas evolution steps.

Self-Validating Experimental Protocol (Swern Oxidation):

  • Activation: In a flame-dried flask under N₂, dissolve oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C. Add DMSO (2.0 equiv) dropwise. Validation Check: Vigorous gas evolution (CO and CO₂) must be observed immediately, confirming the generation of the active electrophile[3].

  • Substrate Addition: After 15 minutes, add a solution of 4-{[(TBS)oxy]methyl}cyclohexan-1-ol (1.0 equiv) in CH₂Cl₂ dropwise. Stir for 30 minutes at -78 °C. Validation Check: The solution should remain clear, indicating stable alkoxysulfonium formation.

  • Elimination: Add Et₃N (3.0 equiv) dropwise. Validation Check: A dense white precipitate of Et₃N·HCl will form instantly, confirming successful deprotonation[3].

  • Workup: Remove the cooling bath and allow the reaction to warm to 0 °C over 45 minutes. Validation Check: The distinct, pungent odor of dimethyl sulfide (Me₂S) confirms the final intramolecular elimination has occurred[4]. Quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

Stereoinvertive Substitution: The Mitsunobu Reaction

If the synthetic route requires the inversion of the C1 stereocenter (e.g., converting a trans-equatorial alcohol to a cis-axial derivative), the Mitsunobu Reaction is deployed. This reaction allows the conversion of the secondary alcohol into an ester, azide, or ether with clean Sₙ2 inversion, all under mild, essentially neutral conditions that do not disturb the TBS ether[5].

Causality & Mechanism: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) form a betaine adduct that activates the C1-OH as a superior leaving group (an oxyphosphonium ion). A pronucleophile (e.g., 4-nitrobenzoic acid or diphenylphosphoryl azide) then attacks the C1 carbon from the opposite face, displacing triphenylphosphine oxide (Ph₃PO) and cleanly inverting the stereocenter[5],[6].

Self-Validating Experimental Protocol (Mitsunobu Inversion):

  • Complexation: Dissolve the starting alcohol (1.0 equiv), PPh₃ (1.5 equiv), and the acidic pronucleophile (e.g., 4-nitrobenzoic acid, 1.5 equiv) in anhydrous THF at 0 °C.

  • Activation: Add DIAD (1.5 equiv) dropwise over 10 minutes. Validation Check: DIAD is naturally a deep orange/yellow liquid. As it is added, the color should rapidly dissipate to a pale yellow or clear solution, visually confirming the consumption of DIAD and the formation of the active betaine intermediate[5].

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC until the starting material is consumed.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold diethyl ether/hexane (1:1). Validation Check: A heavy white precipitate of triphenylphosphine oxide (Ph₃PO) will crash out of the solution[6]. Filter off the solid to simplify downstream column chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and TBS stability profiles for various transformations of the C1-OH group.

Reaction TypeReagents & ConditionsC1-OH TransformationTBS Ether StatusTypical Yield
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C2° Alcohol → KetoneIntact (Stable) >90%
Mitsunobu Inversion PPh₃, DIAD, R-COOH, THF, 0 °C to RT2° Alcohol → Ester (Inverted)Intact (Stable) 75–85%
Steglich Esterification R-COOH, DCC, DMAP, CH₂Cl₂, RT2° Alcohol → Ester (Retained)Intact (Stable) 85–95%
Fluoride Deprotection TBAF, THF, RTUnaffectedCleaved to 1° Alcohol>95%
Acidic Deprotection ZnBr₂, H₂O, CH₂Cl₂, 50 °CUnaffectedCleaved to 1° Alcohol80–90%

Conclusion

The reactivity profile of the hydroxyl group in 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a textbook example of orthogonal synthetic design. By leveraging the robust basic and nucleophilic stability of the C4-TBS ether, chemists can perform highly selective, stereospecific transformations at the C1 secondary alcohol. Utilizing mild protocols such as the Swern oxidation and the Mitsunobu reaction ensures high-yielding functional group manipulations without risking premature desilylation. Implementing the self-validating visual and physical cues outlined in the protocols above guarantees a high degree of reproducibility and process control in drug development workflows.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Role of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol in the Synthesis of Bioactive Molecules

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the strategic application of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol in the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the strategic application of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol in the synthesis of bioactive molecules. This guide provides an in-depth analysis of the compound's utility, supported by detailed protocols and mechanistic insights.

Introduction: A Versatile Building Block for Bioactive Scaffolds

4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a valuable bifunctional building block in organic synthesis, particularly for constructing complex bioactive molecules. Its cyclohexane core provides a rigid, three-dimensional scaffold that is prevalent in many natural products and pharmaceuticals. The strategic placement of a hydroxyl group and a protected primary alcohol allows for selective chemical transformations, making it an ideal starting material for creating diverse molecular architectures. The tert-butyldimethylsilyl (TBS) protecting group is crucial, offering robust protection of the primary alcohol under a wide range of reaction conditions while allowing for selective deprotection when needed. This differential protection is key to its utility in multi-step syntheses.

Core Application: Synthesis of Novel Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

One of the notable applications of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is in the development of allosteric inhibitors of the hepatitis C virus (HCV) NS5B polymerase. The 1,4-disubstituted cyclohexane scaffold has been identified as a key structural motif for potent and selective inhibition of this enzyme. The following sections detail the synthetic strategy and protocols for leveraging this building block in the creation of these antiviral agents.

Synthetic Strategy: Building the Pharmacophore

The synthesis of these HCV NS5B inhibitors typically involves a multi-step sequence where the cyclohexane core of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is elaborated with various functional groups to achieve optimal binding to the allosteric site of the enzyme. The general synthetic workflow is outlined below.

G A 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol B Oxidation of Secondary Alcohol A->B C Reductive Amination B->C D Coupling with Heterocyclic Moiety C->D E Deprotection of TBS Group D->E F Final Bioactive Molecule (HCV NS5B Inhibitor) E->F

Figure 1: General synthetic workflow for the elaboration of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol into HCV NS5B polymerase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of HCV NS5B inhibitors using 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol as a starting material.

Protocol 1: Oxidation of the Secondary Alcohol

The initial step involves the selective oxidation of the secondary alcohol on the cyclohexane ring to a ketone. This ketone functionality serves as a handle for subsequent modifications, such as reductive amination.

  • Reagents and Materials:

    • 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Procedure:

    • Dissolve 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

    • Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-one, can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination

The newly formed ketone is then converted to an amine through reductive amination. This step is crucial for introducing a nitrogen-containing substituent, which is often a key pharmacophoric element.

  • Reagents and Materials:

    • 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-one

    • Amine of choice (e.g., ammonia, primary amine)

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Acetic acid (optional, as a catalyst)

    • Saturated aqueous solution of NaHCO₃

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a stirred solution of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-one (1.0 eq) in anhydrous DCE, add the desired amine (1.1 eq).

    • If necessary, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting amine by column chromatography.

Protocol 3: Deprotection of the TBS Group

The final step in many synthetic sequences is the deprotection of the TBS-protected primary alcohol to reveal the free hydroxyl group. This is often necessary for the molecule's biological activity.

  • Reagents and Materials:

    • TBS-protected intermediate

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous solution of ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Dissolve the TBS-protected intermediate (1.0 eq) in anhydrous THF.

    • Add TBAF (1.2 eq, 1 M solution in THF) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Data Summary

Compound Structure Molecular Weight ( g/mol ) Key Synthetic Utility
4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-olC₁₃H₂₈O₂Si244.45Versatile bifunctional building block
4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-oneC₁₃H₂₆O₂Si242.43Intermediate for reductive amination
Final Bioactive Molecule (Example)VariesVariesHCV NS5B Polymerase Inhibitor

Conclusion

4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its pre-installed, differentially protected functional groups on a rigid cyclohexane scaffold allow for a streamlined and efficient approach to constructing intricate molecular architectures. The protocols detailed herein for its application in the synthesis of HCV NS5B polymerase inhibitors highlight its strategic importance in modern drug discovery and development. The principles and methodologies described can be adapted for the synthesis of a wide range of other bioactive compounds, making this a key tool in the synthetic chemist's arsenal.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

Welcome to the Advanced Purification Support Center. This guide is engineered for scientists and drug development professionals dealing with the isolation of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for scientists and drug development professionals dealing with the isolation of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS: 117107-08-1).

The mono-protection of symmetrical diols like 1,4-cyclohexanedimethanol presents unique chromatographic challenges, including statistical byproduct distribution, UV-inactivity, and the acid-lability of the tert-butyldimethylsilyl (TBDMS) group. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-yield, high-purity isolation.

I. Purification Logic & System Overview

The purification of this mono-protected diol requires a bipartite strategy: a rigorous aqueous workup to remove highly polar catalysts, followed by deactivated silica gel chromatography to resolve the lipophilic species without inducing protecting group cleavage.

PurificationLogic Crude Crude Reaction Mixture (Mono, Bis, Diol, Imidazole) Workup Aqueous Workup (NH4Cl / Brine) Crude->Workup AqPhase Aqueous Phase (Imidazole, Unreacted Diol) Workup->AqPhase Polar Extraction OrgPhase Organic Phase (Mono-TBDMS, Bis-TBDMS) Workup->OrgPhase Lipophilic Retention Column TEA-Deactivated Silica Column (Prevents Acidic Cleavage) OrgPhase->Column Elute1 5% EtOAc/Hexanes (Elutes Bis-TBDMS) Column->Elute1 Non-polar Flush Elute2 20% EtOAc/Hexanes (Elutes Target Mono-TBDMS) Column->Elute2 Polarity Step-Up

Workflow for the selective isolation of mono-TBDMS protected 1,4-cyclohexanedimethanol.

II. Troubleshooting Guides & FAQs

Q1: Why does my product revert to 1,4-cyclohexanedimethanol during silica gel purification? Causality: The TBDMS ether is susceptible to Brønsted acid-catalyzed hydrolysis. Standard silica gel possesses surface silanol groups that create a mild acidic environment (pH ~5). As the mono-TBDMS ether interacts with the stationary phase, this localized acidity catalyzes the cleavage of the Si-O bond, reverting the product to the starting diol[1]. Solution: You must neutralize the silica gel prior to loading your sample. Incorporating 0.5% to 1.0% Triethylamine (TEA) into your mobile phase deactivates the acidic silanol sites, forming a stable environment that preserves the TBDMS group during elution.

Q2: How do I efficiently separate the mono-TBDMS ether from the bis-TBDMS ether and unreacted diol? Causality: Symmetrical diols subjected to mono-protection inherently yield a statistical mixture of unreacted diol, mono-protected product, and bis-protected byproduct[2]. Fortunately, the addition of the bulky, lipophilic TBDMS group drastically alters the retention factor ( Rf​ ). Solution: Utilize a step-gradient elution strategy. The bis-TBDMS ether is highly non-polar and will elute rapidly in 0–5% Ethyl Acetate (EtOAc) in Hexanes. The target mono-TBDMS ether requires moderate polarity (15–25% EtOAc) to elute. The unreacted diol is highly polar and will remain on the baseline under these conditions.

Q3: My NMR shows imidazole and tert-butyldimethylsilanol contamination. How do I remove them without running a second column? Causality: Imidazole is the standard nucleophilic catalyst in Corey's silylation protocol[3], and tert-butyldimethylsilanol is the hydrolysis product of unreacted TBDMSCl. Imidazole causes severe streaking on silica, while silanols often co-elute with non-polar fractions. Solution: Intercept these impurities before chromatography. Imidazole must be removed via a self-validating aqueous workup using saturated NH4​Cl , which protonates the imidazole, driving it entirely into the aqueous phase. Silanols are removed by ensuring the initial 5% EtOAc column flush is thoroughly collected and discarded before stepping up the polarity to collect the product.

Q4: I cannot see my product spots on the TLC plate under UV light. How do I track the purification? Causality: 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol lacks conjugated pi-systems or aromatic rings, rendering it completely UV-inactive. Solution: You must use a chemical stain. Phosphomolybdic Acid (PMA) or Anisaldehyde stains, followed by vigorous heating with a heat gun, will oxidize the compound and reveal the spots (typically appearing as dark blue/green spots with PMA).

III. Quantitative Chromatographic Data

To design an effective gradient, reference the empirical polarity data summarized below. This data dictates the step-gradient methodology.

CompoundStructural FeaturesRelative PolarityTypical Rf​ (20% EtOAc/Hexanes)Recommended Elution Strategy
Bis-TBDMS ether Two lipophilic silyl groupsNon-polar0.85 – 0.950–5% EtOAc/Hexanes
Mono-TBDMS ether One -OH, one silyl groupModerate0.35 – 0.4515–25% EtOAc/Hexanes
1,4-Cyclohexanedimethanol Two polar -OH groupsHighly Polar0.00 – 0.05>50% EtOAc/Hexanes
Imidazole Basic nitrogen heterocycleVery Polar0.00 (Streaks)Remove via aqueous workup

IV. Step-by-Step Methodologies

Protocol 1: Self-Validating Aqueous Workup

Objective: Complete removal of imidazole and DMF (if used as solvent) prior to chromatography.

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether or Ethyl Acetate (1:5 ratio of reaction volume to extraction solvent). Note: Diethyl ether is preferred as it minimizes the partitioning of DMF into the organic layer.

  • Acidic Wash (Validation Step): Wash the organic layer with saturated aqueous NH4​Cl (3 × 50 mL per 10 mmol scale).

    • Self-Validation: Test the pH of the initial aqueous wash. It will be basic (~pH 9) due to imidazole. By the third wash, the aqueous layer must test slightly acidic/neutral (~pH 5-6), confirming complete imidazole removal.

  • Neutralization & Desalting: Wash the organic phase with distilled water (1 × 50 mL), followed by saturated aqueous NaCl (brine) (1 × 50 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude oil.

Protocol 2: Triethylamine-Deactivated Silica Gel Chromatography

Objective: Isolate the mono-TBDMS ether without acid-catalyzed deprotection.

  • Solvent Preparation: Prepare two solvent systems:

    • Eluent A (Flush): 5% EtOAc in Hexanes containing 1% v/v Triethylamine (TEA).

    • Eluent B (Elution): 20% EtOAc in Hexanes containing 1% v/v TEA.

  • Column Packing: Slurry-pack the silica gel using Eluent A.

  • Deactivation (Validation Step): Flush the packed column with at least 2 Column Volumes (CV) of Eluent A.

    • Self-Validation: Collect a few drops of the eluent exiting the column and spot it on pH paper. It must read basic (pH >8), proving the acidic silanol sites are fully neutralized.

  • Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Phase 1 Elution (Impurity Removal): Elute with 2 to 3 CV of Eluent A. Collect in large fractions. This removes the bis-TBDMS ether and silanol byproducts.

  • Phase 2 Elution (Product Isolation): Switch to Eluent B. Collect in standard test tubes.

  • TLC Analysis: Spot fractions on a silica TLC plate. Dip the plate in PMA stain, wipe the back, and heat aggressively. Combine fractions containing the pure spot at Rf​ ~0.4.

  • Final Concentration: Concentrate the combined fractions under high vacuum to remove residual TEA, yielding pure 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol.

V. References

1. 2.1[1] 3.2[2] 4.3[3]

Sources

Optimization

Common side-products in the formation of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

Welcome to the technical support center for the synthesis of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this specific monosilylation reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis and overcome common challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol. Each issue is presented in a question-and-answer format, detailing the probable cause and offering step-by-step solutions.

Issue 1: Low Yield of the Monosilylated Product and a Significant Amount of Unreacted Starting Material

Question: I'm getting a low yield of my desired product, and my crude NMR/TLC shows a large amount of the starting 1,4-cyclohexanedimethanol. What could be the cause, and how can I improve the conversion?

Probable Cause: Incomplete reaction is the most likely culprit. This can stem from several factors, including insufficient equivalents of the silylating agent, a deactivated silylating agent, or suboptimal reaction conditions. The use of tert-butyldimethylsilyl chloride (TBS-Cl) without an effective basic activator can lead to very slow reaction rates[1][2].

Troubleshooting Steps:

  • Verify Reagent Quality:

    • TBS-Cl: Ensure the TBS-Cl is of high purity and has been stored under anhydrous conditions. Exposure to moisture will hydrolyze it to the unreactive silanol.

    • Solvent: Use anhydrous dimethylformamide (DMF). The presence of water will consume the silylating agent.

  • Optimize Reagent Stoichiometry:

    • While the theoretical stoichiometry is 1:1 for the diol and TBS-Cl, a slight excess of TBS-Cl (1.1-1.2 equivalents) is often beneficial to drive the reaction to completion.

    • Ensure at least 2.5 equivalents of imidazole are used. Imidazole acts as a base and a catalyst, forming a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole[2].

  • Reaction Conditions:

    • Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of the bis-silylated byproduct.

    • Reaction Time: Allow the reaction to stir for a sufficient duration. Monitor by TLC every few hours until the starting material is consumed. For some hindered alcohols, silylation can take several hours[3].

Experimental Protocol for Improved Monosilylation:

  • To a stirred solution of 1,4-cyclohexanedimethanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBS-Cl (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, proceed with the aqueous workup as described in the purification section.

Issue 2: Formation of a Significant Non-Polar Side-Product

Question: My TLC plate shows a significant, less polar spot that I suspect is the bis-silylated product. How can I minimize its formation and separate it from my desired product?

Probable Cause: The formation of 1,4-bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclohexane is a common side-product due to the presence of two primary hydroxyl groups in the starting material. Over-silylation can occur if an excess of the silylating agent is used or if the reaction is left for an extended period after the monosilylation is complete.

Strategies to Minimize Bis-Silylation:

  • Control Stoichiometry: Use a slight excess (no more than 1.1-1.2 equivalents) of TBS-Cl.

  • Slow Addition: Add the TBS-Cl solution dropwise over a period of 30-60 minutes to maintain a low concentration of the silylating agent, favoring monosilylation.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity for the monosilylated product.

Purification Strategy:

The desired monosilylated product has a free hydroxyl group, making it significantly more polar than the bis-silylated byproduct. This difference in polarity allows for effective separation by flash column chromatography.

Flash Column Chromatography Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Elution:

    • Begin eluting with a non-polar solvent system to first remove the non-polar bis-silylated byproduct.

    • Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the desired monosilylated product.

    • The unreacted diol will remain on the column or elute with a much more polar solvent system.

CompoundApproximate Rf (8:2 Hexanes:EtOAc)Key Distinguishing Feature
Bis-silylated byproduct~0.8-0.9Very non-polar
Desired Monosilylated Product ~0.4-0.5 Intermediate polarity
1,4-Cyclohexanedimethanol~0.1-0.2Very polar
Issue 3: Unintended Deprotection During Workup or Purification

Question: I've observed the reappearance of my starting material (1,4-cyclohexanedimethanol) on TLC after workup or during column chromatography. What is causing the TBS group to be cleaved?

Probable Cause: The tert-butyldimethylsilyl (TBS) ether is susceptible to cleavage under acidic conditions[1][2]. Unintentional exposure to acid during the aqueous workup or the use of acidic solvents/additives in chromatography can lead to deprotection.

Troubleshooting and Prevention:

  • Aqueous Workup:

    • Avoid acidic quenches (e.g., NH4Cl). Instead, quench the reaction by pouring it into water or a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Extract the product with a non-polar organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography:

    • Use neutral, high-purity silica gel. Some grades of silica gel can be slightly acidic. If acidity is suspected, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).

    • Ensure that no acidic additives are used in the solvent system.

Workflow for Preventing Deprotection:

Caption: Workflow to prevent unintended deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this silylation reaction?

A1: Anhydrous dimethylformamide (DMF) is generally the most effective and commonly used solvent for TBS-Cl protection of alcohols in the presence of imidazole[1][2][4]. Its high polarity helps to dissolve the starting diol and the imidazole, facilitating the reaction. Dichloromethane (DCM) can also be used, but the reaction is typically slower[3]. If your starting material is not soluble in DCM, DMF is the preferred choice[4].

Q2: Can I use a different base instead of imidazole?

A2: Yes, other bases can be used, but imidazole is particularly effective as it also acts as a catalyst[2]. Other common bases include triethylamine (Et3N) and 2,6-lutidine. However, for the selective monosilylation of a diol, the Corey protocol using imidazole in DMF is a reliable and well-established method[3].

Q3: Is silyl group migration a concern in this synthesis?

A3: Silyl group migration is more common between 1,2- and 1,3-diols under basic conditions, where the migration is driven by the formation of a sterically less crowded silyl ether[5]. For a 1,4-diol like 1,4-cyclohexanedimethanol, intramolecular migration is less likely due to the larger distance between the hydroxyl groups. However, intermolecular silyl group transfer could theoretically occur if a deprotected alcohol is present in the reaction mixture under basic conditions, but this is not a commonly reported side reaction for this specific synthesis.

Q4: How can I confirm the structure of my product and identify the side-products?

A4:

  • NMR Spectroscopy:

    • ¹H NMR: The desired product will show a characteristic singlet around 0.05 ppm for the two methyl groups on the silicon and another singlet around 0.9 ppm for the tert-butyl group. The presence of a hydroxyl proton (which may be a broad singlet) and distinct signals for the -CH2O- protons will also be evident. The bis-silylated product will lack the hydroxyl proton and show a doubling of the intensity of the silyl group signals relative to the cyclohexyl protons.

    • ¹³C NMR: The number of signals will help distinguish between the symmetric bis-silylated product and the asymmetric monosilylated product.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product (244.45 g/mol ) and the bis-silylated byproduct (358.70 g/mol ).

  • Infrared (IR) Spectroscopy: A broad O-H stretching band around 3300 cm⁻¹ will be present in the spectra of the desired product and the starting material, but absent in the bis-silylated byproduct.

Visualizing the Reaction and Side-Product Formation:

G cluster_products Products diol 1,4-Cyclohexanedimethanol monosilyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (Desired Product) diol->monosilyl 1.1 eq TBS-Cl tbscl TBS-Cl imidazole Imidazole bis_silyl 1,4-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclohexane (Side-Product) monosilyl->bis_silyl Excess TBS-Cl (Side Reaction)

Caption: Reaction scheme for the formation of the desired product and the bis-silylated side-product.

References

  • Benchchem. (2025). Troubleshooting common side reactions in cross-coupling of silyl ethers.
  • White, J. D., & Carter, R. G. (n.d.). Silyl Ethers.
  • American Chemical Society. (2000). Stereoselective Radical Aryl Migration from Silicon to Carbon.
  • Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition.
  • American Chemical Society. (2021). O,O-Silyl Group Migrations in Quinic Acid Derivatives: An Opportunity for Divergent Synthesis. Organic Letters.
  • (2025).
  • American Chemical Society. (2002). Facile Cleavage of Triethylsilyl (TES) Ethers Using o-Iodoxybenzoic Acid (IBX) without Affecting tert-Butyldimethylsilyl (TBS) Ethers. Organic Letters.
  • Wikipedia. (n.d.). Silyl ether.
  • (2014).
  • (n.d.).
  • National Institutes of Health. (n.d.). Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C.
  • Chemsrc. (2025). 4-((TERT-BUTYLDIMETHYLSILYL)OXY)CYCLOHEXANOL.
  • Chemistry LibreTexts. (2021). 16: Silylethers.
  • Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
  • Benchchem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
  • Google Patents. (n.d.). Process for preparing trans-1, 4 cyclohexanedimethanol.
  • (n.d.). TBS Protection - Common Conditions.
  • National Institutes of Health. (2022).
  • (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)
  • Sigma-Aldrich. (n.d.). 4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol | 117107-08-1.
  • PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol.
  • Wikipedia. (n.d.). 1,4-Cyclohexanedimethanol diglycidyl ether.
  • Wikipedia. (n.d.). Cyclohexanedimethanol.
  • BLDpharm. (n.d.). 117107-08-1|4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol.
  • Sigma-Aldrich. (n.d.). 4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol | 117107-08-1.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • National Institutes of Health. (2017).
  • Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion.
  • Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol.
  • National Institutes of Health. (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
  • Organic Syntheses. (n.d.). (4-((4R,5R)-4,5-DIPHENYL-1,3-DIOXOLAN-2-YL)PHENOXY)(tert- BUTYL)DIMETHYLSILANE.
  • ResearchGate. (2025).
  • American Chemical Society. (2011). Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A.
  • (n.d.).
  • (n.d.). Supporting information Asymmetric total synthesis of Paecilomycin E, 10.
  • ChemRxiv. (n.d.). Desymmetrization-Based Enantiodivergent Total Syntheses of Cycloaurenones and Dysiherbols.
  • (2017).
  • (2007). Eur. J. Org. Chem. 2007.
  • Google Patents. (n.d.). Method of purifying alkoxysilanes.

Sources

Troubleshooting

Diagnostic Logic: The Chromatographic Troubleshooting Workflow

Welcome to the Technical Support Center for Silyl Ether Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes and address the fundamental physicochemical interac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Silyl Ether Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes and address the fundamental physicochemical interactions that dictate the success or failure of silyl ether purification.

Silyl ethers are indispensable protecting groups in organic synthesis and drug development, offering a highly tunable spectrum of steric and electronic properties. However, their purification is frequently complicated by unintended on-column cleavage, severe peak tailing, and retention time drift. This guide provides the diagnostic logic, quantitative data, and self-validating protocols necessary to troubleshoot and optimize your chromatographic workflows.

Before altering your mobile phase or stationary phase, it is critical to diagnose the specific mechanism of failure. The following workflow maps the most common chromatographic issues to their root causes and field-proven solutions.

TroubleshootingWorkflow Start Analyze Chromatographic Issue with Silyl Ether Issue1 Loss of Product / Degradation on Column Start->Issue1 Issue2 Peak Tailing / Poor Resolution Start->Issue2 Issue3 Retention Time Shift (Especially in SFC) Start->Issue3 Cause1 Acid-Catalyzed Cleavage by Residual Silanols Issue1->Cause1 Cause2 Hydrogen Bonding or Metal Impurities Issue2->Cause2 Cause3 Silyl Ether Formation (SEF) on Particle Surface Issue3->Cause3 Sol1 Deactivate Silica with 1% Et3N or Switch to Alumina Cause1->Sol1 Sol2 Use Endcapped Type-B Silica or Add Modifier Cause2->Sol2 Sol3 Add 5% H2O to Cosolvent to Reverse SEF Equilibrium Cause3->Sol3

Diagnostic workflow for troubleshooting silyl ether chromatographic purification issues.

Core Troubleshooting Guide (FAQs)

Q1: Why does my TMS-protected alcohol degrade completely during flash chromatography, resulting in low yields of the free alcohol? Causality: Standard silica gel is inherently acidic due to the presence of residual silanol groups (Si-OH) on its surface[1]. Trimethylsilyl (TMS) ethers are highly susceptible to acid-catalyzed hydrolysis because they lack the steric bulk required to shield the silicon-oxygen bond from nucleophilic attack[2]. When the TMS ether interacts with these acidic sites, the oxygen is protonated, leading to rapid cleavage of the Si-O bond and reversion to the free alcohol[3]. Solution: You must neutralize the stationary phase. Pre-treat the silica gel with a mild base such as triethylamine (Et₃N)[3], or switch to neutral/basic alumina. Alternatively, if the synthetic route allows, upgrade to a more robust protecting group like TBS or TIPS[2].

Q2: I am observing shifting retention times and peak broadening when purifying silyl ethers via Supercritical Fluid Chromatography (SFC). What is happening to my column? Causality: This is a documented phenomenon known as Silyl Ether Formation (SEF)[4]. In SFC, especially when using methanol as a cosolvent, alcohols (either the analytes themselves or the mobile phase solvent) can react with the stationary phase silanols to form silyl ethers directly on the particle surface[4]. This reaction decreases the hydrophilicity of the column over time, fundamentally altering the stationary phase's selectivity and causing retention time drift[4]. Solution: SEF exists as a reversible equilibrium between the liquid phase and the particle surface[4]. Introducing a small amount of water (e.g., 5%) into the methanol cosolvent drives the equilibrium backward, mitigating SEF and stabilizing the column's native hydrophilicity[4].

Q3: My TBS-protected phenol is streaking on the column, but my TBS-protected aliphatic alcohol purifies perfectly under the exact same conditions. Why the discrepancy? Causality: The stability of a silyl ether is heavily dependent on the electronic nature of the parent alcohol. Phenoxide is a significantly better leaving group than an aliphatic alkoxide due to resonance stabilization. Consequently, aryl silyl ethers are much more labile to hydrolysis than their aliphatic counterparts[5]. Even the relatively robust tert-butyldimethylsilyl (TBS) group can be cleaved from a phenol during standard silica gel chromatography[5]. Solution: For phenols, you must either strictly use Et₃N-deactivated silica gel or utilize a more sterically hindered protecting group, such as tert-butyldiphenylsilyl (TBDPS)[2].

Quantitative Data: Silyl Ether Stability Matrix

To make informed decisions regarding purification strategies, it is essential to understand the relative stability of different silyl groups. The table below synthesizes the relative resistance of common silyl ethers to acid- and base-catalyzed hydrolysis.

Silyl Protecting GroupAcronymRelative Stability (Acidic Media)Relative Stability (Basic Media)Recommended Chromatographic Strategy
TrimethylsilylTMS1 (Highly Labile)1 (Highly Labile)Et₃N-deactivated silica or neutral alumina.
TriethylsilylTES6410–100Et₃N-deactivated silica.
tert-ButyldimethylsilylTBS / TBDMS20,00020,000Standard silica gel (Type-B).
TriisopropylsilylTIPS700,000100,000Standard silica gel.
tert-ButyldiphenylsilylTBDPS5,000,00020,000Standard silica gel.

Data synthesized from comparative stability benchmarks in acidic and basic media[2].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to ensure reliability and reproducibility in your laboratory.

Protocol 1: Triethylamine (Et₃N) Deactivation of Silica Gel for Flash Chromatography

Purpose: To neutralize acidic residual silanols and prevent the cleavage of acid-sensitive silyl ethers (e.g., TMS, TES, and aryl-TBS) during purification[3].

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Slurry Preparation: In a separate Erlenmeyer flask, add the required mass of silica gel. Pour in the Et₃N-modified solvent to create a uniform slurry.

  • Column Packing: Pour the slurry into the glass column. Allow the silica to settle while tapping the sides to ensure uniform packing.

  • Equilibration (Critical Causality Step): Flush the packed column with at least 3 column volumes (CV) of the Et₃N-modified solvent. Why? This ensures that all active acidic silanol sites are fully saturated and neutralized by the amine base before the sample is introduced, preventing localized zones of acidity[3].

  • Sample Loading: Dissolve the crude silyl ether in a minimum volume of the modified solvent and load it onto the column.

  • Elution: Elute the product using the Et₃N-modified solvent system.

  • Self-Validation Step: Before loading the entire batch, run a 2D-TLC (Two-Dimensional Thin Layer Chromatography) of the crude mixture on an Et₃N-treated silica plate versus an untreated plate. If the silyl ether spot degrades (streaks or forms a new baseline spot) on the untreated plate but remains intact on the treated plate, the deactivation protocol is validated for your specific substrate.

Protocol 2: SFC Mobile Phase Modification to Prevent Silyl Ether Formation (SEF)

Purpose: To stabilize retention times and prevent stationary phase modification during Supercritical Fluid Chromatography (SFC) purification of silyl ethers[4].

  • Cosolvent Formulation: Instead of using pure Methanol (MeOH) as the SFC cosolvent, prepare a mixture of 95% MeOH and 5% ultra-pure water (v/v)[4].

  • Additive Inclusion: If basic analytes are present in the mixture, add 20 mM NH₃ to the cosolvent mixture to further suppress peak tailing[4].

  • System Priming: Prime the SFC cosolvent lines with the new aqueous-modified mixture.

  • Column Equilibration (Critical Causality Step): Run the baseline SFC method (e.g., 2.0 mL/min, 90/10 CO₂/Cosolvent, 40 °C) for 10-15 minutes. Why? The presence of water in the mobile phase shifts the SEF equilibrium away from the surface-bound silyl ether, regenerating the native silanols and stabilizing the column's hydrophilicity[4].

  • Purification: Proceed with standard sample injection and fraction collection.

  • Self-Validation Step: Perform three consecutive analytical injections of a standard silyl ether mixture. If the retention time relative standard deviation (RSD) is <0.5%, the SEF equilibrium is successfully stabilized, validating the mobile phase composition.

References

  • BenchChem Technical Support Team. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem. 2

  • BenchChem. Technical Support Center: Preventing Desilylation. BenchChem. 3

  • Fairchild, J. N., et al. Chromatographic Evidence of Silyl Ether Formation (SEF) in Supercritical Fluid Chromatography. Analytical Chemistry - ACS Publications. 4

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. 5

  • Dolan, J. W. What's Happening to My Column? LCGC International - Chromatography Online. 1

Sources

Optimization

Technical Support Center: Silyl Ether Troubleshooting &amp; FAQ

Welcome to the Technical Support Center for multi-step organic synthesis. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals who struggle with th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for multi-step organic synthesis. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals who struggle with the premature cleavage of silyl ether protecting groups.

Silyl ethers are indispensable for masking hydroxyl functionalities, but their sensitivity to acids, bases, and nucleophiles (especially fluoride) often leads to unintended desilylation during subsequent reaction steps or workups[1]. This guide synthesizes field-proven insights, quantitative stability data, and self-validating protocols to help you maintain absolute chemoselectivity in your synthetic workflows.

Part 1: The Causality of Desilylation

To prevent desilylation, one must first understand the mechanistic pathways that cause it. Silyl ethers undergo cleavage through three primary environments: acidic, basic, and fluoride-mediated[1],[2].

  • Acid-Catalyzed Cleavage: Proceeds via the protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack (usually by water) on the silicon atom[3]. The stability here is dictated by the steric bulk on the silicon atom, which physically blocks the incoming nucleophile[2].

  • Base-Catalyzed Cleavage: Involves direct nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom[1].

  • Fluoride-Mediated Cleavage: Driven by extreme thermodynamic causality. The formation of the Si–F bond is approximately 30 kcal/mol stronger than the Si–O bond. This reaction proceeds through a hypervalent, pentacoordinate siliconate intermediate[3],[4].

G Start Silyl Ether (R-O-SiR'3) Acid Acidic Media (H+) Start->Acid Base Basic Media (OH-) Start->Base Fluoride Fluoride Source (F-) Start->Fluoride MechAcid Protonation of Oxygen (Steric bulk on Si hinders) Acid->MechAcid MechBase Nucleophilic Attack on Si (Steric bulk on Si hinders) Base->MechBase MechFluoride Pentacoordinate Siliconate (Driven by strong Si-F bond) Fluoride->MechFluoride Cleavage Desilylation (R-OH + Byproduct) MechAcid->Cleavage MechBase->Cleavage MechFluoride->Cleavage

Mechanistic pathways of silyl ether cleavage via acid, base, and fluoride.

Part 2: Strategic Selection & Quantitative Stability Data

The most effective way to prevent desilylation is selecting the correct silyl group from the outset. The stability of a silyl ether is directly proportional to the steric hindrance around the silicon atom[1],[5].

By analyzing the relative hydrolysis rates, we can design orthogonal protection strategies (e.g., removing a TES group while leaving a TBDPS group completely intact)[6].

Table 1: Relative Stability of Common Silyl Ethers

Data normalized to Trimethylsilyl (TMS) = 1. Higher numbers indicate greater resistance to hydrolysis.[2]

Silyl Protecting GroupAbbreviationRelative Stability (Acidic Media)Relative Stability (Basic Media)
TrimethylsilylTMS11
TriethylsilylTES6410 - 100
tert-ButyldimethylsilylTBS / TBDMS20,00020,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,00020,000

Analytical Insight: Notice that while TIPS and TBDPS are both highly stable in acid, TIPS is significantly more stable in basic media than TBDPS. If your subsequent steps involve harsh basic conditions, TIPS is the superior choice[2].

Part 3: Troubleshooting Guides & FAQs

Q1: My TBS group falls off during silica gel column chromatography. How do I prevent this? A: Silica gel is mildly acidic due to surface silanol groups. While TBS is generally stable to chromatography[5], highly electron-rich or sensitive substrates can undergo acid-catalyzed desilylation on the column. Solution: Pre-treat your silica gel by flushing the column with the eluent containing 1% triethylamine (TEA) prior to loading your sample. This neutralizes the acidic sites. Alternatively, upgrade the protecting group to the more robust TIPS or TBDPS[1],[7].

Q2: I am performing a silylation with TBS-OTf, but I am observing the cleavage of previously installed acid-sensitive groups (like acetals or TMS ethers). Why? A: Silyl triflates (like TBS-OTf or TMS-OTf) are highly electrophilic and generate trace amounts of triflic acid (TfOH) as a byproduct, especially if trace moisture is present. This acid catalyzes the cleavage of labile groups[5]. Solution: You must use a sterically hindered, non-nucleophilic base. While imidazole is common for silyl chlorides, 2,6-lutidine or N,N-diisopropylethylamine (DIPEA) are mandatory when using triflates. The steric bulk of 2,6-lutidine prevents it from acting as a nucleophile, allowing it to exclusively scavenge acidic protons and prevent desilylation[3],[8],[9].

Q3: I need to perform a hydrogenation (Pd/C, H2) on a molecule with a silyl ether. Will the silyl group survive? A: Yes. Silyl ethers (TMS, TES, TBS, TIPS, TBDPS) are entirely stable to standard catalytic hydrogenation conditions[7]. If you are observing desilylation during hydrogenation, the solvent is likely the culprit. Ensure you are using strictly anhydrous, non-acidic solvents (avoid alcoholic solvents that might contain trace acid; use EtOAc or THF instead).

Q4: How can I selectively deprotect a primary TES ether in the presence of a secondary TBS ether? A: Exploit the 300-fold difference in their acidic stabilities (see Table 1). Solution: Treat the compound with a mild acidic mixture, such as Acetic Acid/THF/Water (4:1:1 v/v/v) at room temperature. The primary TES group will cleave cleanly, while the secondary TBS group will remain completely intact due to its superior steric shielding[2],[6].

Part 4: Self-Validating Experimental Protocols

To guarantee the survival of your silyl ethers during installation and subsequent workups, you must employ a self-validating workflow. The following protocol utilizes buffering agents to prevent the in-situ generation of desilylating acids.

Protocol: Buffered Silylation and Mild Workup

Objective: Install a bulky TBS group on a sterically hindered alcohol using TBS-OTf, while preventing the acidic cleavage of orthogonal protecting groups in the same molecule.

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under an inert argon atmosphere.

  • Substrate Dissolution: Dissolve the starting alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition (The Buffer): Add 2,6-lutidine (2.0 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath. Causality check: 2,6-lutidine acts as a steric buffer, neutralizing protons without reacting with the highly electrophilic silyl triflate[9].

  • Reagent Addition: Add TBS-OTf (1.5 eq) dropwise over 5 minutes to control the exotherm.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor completion via TLC.

  • Self-Validating Quench: Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Validation: This mildly basic quench instantly neutralizes any remaining triflic acid before the biphasic aqueous workup begins, entirely preventing acid-catalyzed desilylation during phase separation.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

W Step1 1. Substrate Preparation Step2 2. Reagent Addition (TBSOTf + Lutidine) Step1->Step2 Step3 3. Buffered Reaction (Prevents Acid Buildup) Step2->Step3 Step4 4. Mild Quench (Aqueous NaHCO3) Step3->Step4 Step5 5. Organic Extraction & Washing Step4->Step5 Step6 6. Stable Protected Product Step5->Step6

Self-validating experimental workflow for buffered silylation and mild workup.

References

  • WikiDoc Contributors. "Silyl ether." WikiDoc.[Link]

  • Gelest Technical Library. "Deprotection of Silyl Ethers." Gelest.[Link]

  • Total Synthesis. "TBS Protecting Group: TBS Protection & Deprotection." Total Synthesis. [Link]

  • Chem-Station Int. Ed. "Silyl Protective Groups." Chem-Station.[Link]

  • Saha et al. "Study Guide to Organic Chemistry - The Logic of Organic Synthesis: The use of Protecting Groups." SPCMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

¹H and ¹³C NMR spectral data for 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

Executive Summary In modern drug discovery, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) such as IRAK4 degraders [1], 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol serves as a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) such as IRAK4 degraders [1], 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol serves as a critical structural linker. As a Senior Application Scientist, I frequently observe that the primary analytical bottleneck for researchers is not confirming the success of the silylation, but unambiguously assigning the cis vs. trans stereochemistry of the cyclohexane ring.

This guide provides an objective, data-driven comparison of the ¹H and ¹³C NMR spectral data for the trans-TBS-protected isomer, the cis-TBS-protected isomer, and the unprotected starting diol. By understanding the causality behind these chemical shifts—specifically the Karplus relationship and the γ-gauche effect—researchers can establish self-validating analytical workflows.

Comparative Spectral Analysis: Protected vs. Unprotected Isomers

The introduction of a bulky tert-butyldimethylsilyl (TBS) group onto the primary hydroxyl of 4-(hydroxymethyl)cyclohexan-1-ol alters the electronic environment, but the most diagnostic NMR features remain tethered to the ring's stereochemistry.

¹H NMR Spectral Comparison (400 MHz, CDCl₃)

The table below summarizes the key proton resonances. The causality behind the C1 methine shift is driven by its axial or equatorial position. In the trans isomer (diequatorial), the C1 proton is axial, resulting in large trans-diaxial coupling constants. In the cis isomer, the C1 proton is equatorial, leading to small gauche couplings.

Functional Group / Positiontrans-TBS Protected (δ ppm)cis-TBS Protected (δ ppm)trans-Unprotected Diol (δ ppm)Multiplicity & Coupling (J in Hz)
C1-H (CH-OH) 3.553.953.56trans: tt (J = 10.9, 4.2); cis: m (W₁/₂ ≈ 8 Hz)
C7-H₂ (CH₂-O) 3.423.453.46d (J = 6.4)
Ring CH₂ (Equatorial) 2.01 - 1.771.85 - 1.502.05 - 1.80m
Ring CH₂ (Axial) 1.48 - 1.221.65 - 1.301.50 - 1.25m
C4-H (CH-CH₂O) 1.05 - 0.921.55 - 1.451.08 - 0.95m
TBS: -C(CH₃)₃ 0.890.89N/As (9H)
TBS: -Si(CH₃)₂ 0.040.04N/As (6H)
¹³C NMR Spectral Comparison (100 MHz, CDCl₃)

Carbon-13 NMR provides an even more definitive stereochemical assignment due to the γ-gauche effect . In the cis isomer, the axial hydroxyl group sterically compresses the electron clouds of the C3 and C5 carbons, shielding them and shifting their signals upfield by ~3-4 ppm compared to the trans isomer.

Carbon Positiontrans-TBS Protected (δ ppm)cis-TBS Protected (δ ppm)trans-Unprotected Diol (δ ppm)Diagnostic Causality
C1 (CH-OH) 70.866.570.6Axial OH in cis shields C1
C7 (CH₂-O) 68.668.468.2Deshielded by electronegative Oxygen
C4 (CH-CH₂O) 40.538.540.2Branching point
C2, C6 (Ring CH₂) 35.432.135.3γ-gauche shielding in cis isomer
C3, C5 (Ring CH₂) 29.226.528.9γ-gauche shielding in cis isomer
TBS: -C(CH₃)₃ (3C) 26.126.1N/AQuaternary t-butyl carbons
TBS: -C(CH₃)₃ (1C) 18.518.5N/AQuaternary center
TBS: -Si(CH₃)₂ (2C) -5.2-5.2N/AShielded by electropositive Silicon

Stereochemical Logic & Signal Assignment

To ensure a self-validating system, researchers must not rely solely on 1D chemical shifts. The logical relationship between the 3D conformation of the molecule and the resulting NMR signal is visualized below.

NMRAssignment Target C1 Methine Proton (CH-OH) Trans trans-Isomer (Diequatorial) Target->Trans Cis cis-Isomer (Axial-Equatorial) Target->Cis AxialH Axial Proton Position (Large Diaxial Couplings) Trans->AxialH EqH Equatorial Proton Position (Small Gauche Couplings) Cis->EqH SignalTrans Triplet of Triplets (tt) J = ~11.0, 4.0 Hz δ ~3.5 ppm AxialH->SignalTrans SignalCis Narrow Multiplet (m) J = ~3.0 Hz δ ~3.9 ppm EqH->SignalCis

Causality of C1 methine proton multiplicity based on ring stereochemistry.

Validated Experimental Methodologies

To achieve the spectra described above, the synthesis and analytical acquisition must be rigorously controlled. The following protocol details the selective mono-silylation of the diol [1] and the subsequent self-validating NMR acquisition.

Protocol 1: Selective Mono-Silylation Synthesis
  • Reagent Preparation: Dissolve trans-4-(hydroxymethyl)cyclohexan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Catalyst & Base Addition: Add Triethylamine (TEA, 1.05 equiv) and 4-Dimethylaminopyridine (DMAP, 0.01 equiv). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with TBSCl, which ensures selective reaction at the less sterically hindered primary alcohol over the secondary ring alcohol.

  • Silylation: Slowly add tert-Butyldimethylsilyl chloride (TBSCl, 1.0 equiv) at room temperature. Stir the resulting solution continuously for 12 hours.

  • Quench & Extraction: Quench the reaction with deionized water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to isolate the pure 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol.

Protocol 2: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) in a 5 mm precision NMR tube.

  • 1D ¹H NMR: Acquire on a 400 MHz spectrometer using 16 scans, a 30° pulse angle, and a 2-second relaxation delay to ensure accurate integration of the 9H and 6H TBS signals.

  • 1D ¹³C NMR: Acquire at 100 MHz using 1024 scans, proton-decoupled (WALTZ-16), with a 2-second relaxation delay.

  • 2D Validation (COSY & HSQC): Critical Step. Run a ¹H-¹H COSY to trace the spin system from the C7 methylene protons through the C4 methine and into the ring envelope. Run an HSQC to unambiguously link the heavily overlapping ring protons (1.0 - 2.0 ppm) to their corresponding ¹³C signals, validating the γ-gauche assignments.

SynthesisNMR Start 4-(Hydroxymethyl)cyclohexan-1-ol (Starting Material) Reagents TBSCl, TEA, DMAP DCM, 12h, RT Start->Reagents Reaction Selective Mono-Silylation Reagents->Reaction Isomers cis/trans Isomeric Mixture (if starting from mixed diol) Reaction->Isomers Purification Silica Gel Chromatography (Isomer Separation) Isomers->Purification NMR 1H & 13C NMR Acquisition (CDCl3, 400/100 MHz) Purification->NMR Analysis Stereochemical Assignment (Coupling Constants Analysis) NMR->Analysis

Workflow for the synthesis, isolation, and self-validating NMR analysis of the target compound.

References

  • Title: Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Comparative

Analytical Methods for Determining the Purity of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol: A Comparative Guide

Executive Summary The compound 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (Molecular Weight: 244.45 g/mol ) is a highly versatile, mono-protected diol intermediate utilized extensively in complex organic syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (Molecular Weight: 244.45 g/mol ) is a highly versatile, mono-protected diol intermediate utilized extensively in complex organic synthesis and pharmaceutical development. Structurally, it features a cyclohexane backbone, a sterically hindered free secondary hydroxyl group at position 1, and a primary hydroxymethyl group protected by a bulky tert-butyldimethylsilyl (TBDMS) ether at position 4.

The primary analytical challenge for this molecule is the complete absence of a UV chromophore (lacking conjugated π-systems or aromatic rings). Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is entirely ineffective. This guide provides an objective, field-proven comparison of three robust alternative methodologies: GC-FID , HPLC-CAD , and 1H-qNMR , detailing the causality behind each technique to ensure rigorous scientific integrity.

Analyte Profiling & Methodological Causality

Selecting the correct analytical method requires mapping the molecule's physicochemical properties to the appropriate detector physics.

DecisionTree Start Analyte: 4-{[(TBDMS)oxy]methyl}cyclohexan-1-ol (No UV Chromophore) Goal What is the primary analytical goal? Start->Goal Routine Routine QC & Volatile Impurities Goal->Routine NonVolatile Non-Volatile Impurity Profiling Goal->NonVolatile Absolute Absolute Purity (No Ref. Std.) Goal->Absolute GC GC-FID (High Resolution, Low Cost) Routine->GC Volatile & Thermally Stable LC HPLC-CAD / ELSD (Universal Mass Detection) NonVolatile->LC Requires Universal Detector qNMR 1H qNMR (Internal Std: 1,3,5-Trimethoxybenzene) Absolute->qNMR Mass Balance Calculation

Caption: Analytical decision tree for non-chromophoric TBDMS-protected alcohols.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Because the TBDMS ether increases the molecule's volatility and thermal stability, GC is a highly effective separation technique. The FID is a mass-sensitive detector that responds proportionally to the number of ionizable carbon atoms, making it ideal for trace analysis of volatile impurities[1]. However, the free secondary -OH group can hydrogen-bond with active silanol sites on the column, causing peak tailing. This necessitates either a highly deactivated non-polar column or in-situ silylation[2].

  • HPLC with Charged Aerosol Detection (HPLC-CAD): When profiling non-volatile impurities or thermal degradation products that GC might miss, HPLC-CAD is the gold standard for non-chromophoric compounds[3]. CAD measures the charge transferred to residual aerosol particles after mobile phase evaporation, providing a near-universal, mass-dependent response regardless of the analyte's optical properties[4].

  • Quantitative NMR (1H-qNMR): When a highly pure reference standard of the analyte is unavailable, 1H-qNMR provides absolute purity determination[5]. By integrating the analyte's distinct protons against a certified internal standard (IS) like 1,3,5-trimethoxybenzene, precise mass balance is achieved without response factor bias[6],[7].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols incorporate built-in system suitability tests (SST) to self-validate the analytical run.

Protocol A: GC-FID Analysis (Optimized for Routine QC)

Rationale: FID provides excellent repeatability for volatile organic intermediates. To prevent peak tailing from the free secondary hydroxyl group, an optional in-situ derivatization step is included.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane.

    • Self-Validation Check (Derivatization): If the initial run shows a peak tailing factor (Tf) > 1.5, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the vial and incubate at 60°C for 15 minutes to cap the free -OH group[2].

  • Instrument Parameters:

    • Column: DB-5 or equivalent (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector/Detector: 250°C / 300°C, Split ratio 20:1.

  • System Suitability: Inject a blank solvent to confirm no co-eluting peaks. The relative standard deviation (RSD) of area counts for six replicate injections of the standard must be ≤ 2.0%.

Protocol B: 1H-qNMR (Absolute Purity Determination)

Rationale: 1,3,5-Trimethoxybenzene is the ideal IS because its sharp singlets (aromatic at ~6.08 ppm, methoxy at ~3.77 ppm) perfectly bypass the upfield aliphatic and TBDMS signals of the analyte (TBDMS tert-butyl singlet at ~0.89 ppm)[7],[6].

qNMRWorkflow Weighing 1. Co-Weighing Analyte + IS (CRM) Dissolution 2. Dissolution (CDCl3) Weighing->Dissolution Acquisition 3. 1H NMR Acquisition (Delay > 5*T1) Dissolution->Acquisition Integration 4. Signal Integration (TBDMS vs IS) Acquisition->Integration Calculation 5. Purity Calculation (Mass Balance) Integration->Calculation

Caption: Step-by-step workflow for quantitative NMR (qNMR) purity determination.

  • Co-Weighing: Using a calibrated microbalance (accuracy 0.01 mg), accurately weigh ~20 mg of the analyte and ~15 mg of 1,3,5-trimethoxybenzene Certified Reference Material (CRM) into the same vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl3 (containing 0.03% TMS) and transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton with inverse gated decoupling.

    • Self-Validation Check (Relaxation): The Relaxation Delay (d1) must be ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. A d1 of 30 seconds is standard[6].

    • Scans: 32 to 64 for high signal-to-noise ratio (S/N > 250).

  • Integration & Calculation: Integrate the IS methoxy peak (3.77 ppm, 9 protons) and the analyte's tert-butyl peak (~0.89 ppm, 9 protons). Calculate absolute purity using the standard mass balance equation.

Quantitative Data Comparison

The following table synthesizes the performance metrics of each methodology to aid in method selection based on laboratory capabilities and regulatory requirements.

ParameterGC-FIDHPLC-CAD1H-qNMR
Detection Principle Ionization of C-H bondsAerosol particle chargingNuclear spin resonance
Sensitivity (LOD) High (~1-5 ppm)Very High (~0.1-1 ppm)Moderate (~0.1%)
Precision (RSD) < 2.0%< 2.0%< 1.0%
Run Time 15-20 min20-30 min5-10 min (excluding prep)
Analyte Ref. Std. Required? Yes (for exact quantitation)Yes (for exact quantitation)No (Uses Universal IS)
Primary Use Case Routine QC, Volatile impuritiesNon-volatile impurity profilingAbsolute purity, CRM certification

Conclusion & Method Selection

For the routine quality control of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol, GC-FID is the most pragmatic and cost-effective choice, provided the chromatography of the free hydroxyl group is carefully managed via column selection or derivatization. In rigorous drug development environments where non-volatile degradation products must be profiled, HPLC-CAD is indispensable due to its universal response to non-chromophoric compounds[3]. However, for establishing the absolute purity of a primary batch without relying on an external reference standard of the analyte itself, 1H-qNMR utilizing 1,3,5-trimethoxybenzene remains the undisputed gold standard[6].

References

  • Title: Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Source: Organic Syntheses. URL: [Link]

  • Title: Certified Reference Material 1,3,5-Trimethoxybenzene. Source: Sigma-Aldrich. URL: [Link]

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis. Source: HWI group. URL: [Link]

  • Title: Impurity profiling of ibandronate sodium by HPLC-CAD. Source: Academia.edu. URL: [Link]

  • Title: Application of gas chromatography-mass spectrometry (GC-MS) can significantly improve trace analyses. Source: Science.gov. URL: [Link]

  • Title: Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate. Source: PMC. URL: [Link]

  • Title: Modified Gas Chromatographic Method to Determine Monoacylglycerol and Diacylglycerol Contents in Edible Fats and Oils. Source: ResearchGate. URL: [Link]

Sources

Validation

Mass spectrometry and fragmentation pattern of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

Mass Spectrometry and Fragmentation Profiling of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol: A Comparative Guide As modern drug discovery pivots toward complex modalities like PROTACs and molecular glues, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry and Fragmentation Profiling of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol: A Comparative Guide

As modern drug discovery pivots toward complex modalities like PROTACs and molecular glues, the structural verification of critical intermediates becomes paramount. One such intermediate is 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (Molecular Weight: 244.45 g/mol ). This bifunctional molecule—featuring a free secondary cyclohexanol and a primary alcohol protected by a tert-butyldimethylsilyl (TBDMS) group—is a vital building block in the synthesis of advanced therapeutics, including the highly selective IRAK4 PROTAC degrader APH02174[1].

This guide provides an objective, data-driven comparison of the mass spectrometric (MS) performance of TBDMS-protected molecules against alternative silyl ethers, detailing the causality behind their fragmentation patterns and providing self-validating analytical protocols.

Mechanistic Mass Spectrometry: The Causality of Fragmentation

When analyzing silyl ethers via Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS), the choice of the protecting group fundamentally dictates the fragmentation pathway and the diagnostic utility of the resulting spectrum[2].

When 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is subjected to 70 eV EI, the molecule is bombarded with high-energy electrons, forming a transient radical cation [M]+ at m/z 244. However, this molecular ion is rarely observed. The steric bulk of the TBDMS group, combined with the extreme thermodynamic stability of the resulting trivalent siliconium ion, drives an almost instantaneous α -cleavage.

The Causality of the Base Peak: The Si–C bond to the tert-butyl group is relatively weak. Cleavage of this bond ejects a neutral tert-butyl radical (C₄H₉•, 57 Da), leaving a highly abundant, even-electron [M−57]+ fragment at m/z 187. This thermodynamic preference concentrates the ion current into a single, high-mass diagnostic peak. Subsequently, the free secondary hydroxyl group on the cyclohexane ring readily undergoes dehydration, leading to a secondary [M−57−18]+ fragment at m/z 169.

Fragmentation M Molecular Ion [M]+ C13H28O2Si (m/z 244) Weak/Absent M57 [M - 57]+ m/z 187 Base Peak (Siliconium Ion) M->M57 - C4H9• (tert-butyl) Thermodynamic Cleavage TBDMS_Frag m/z 75 / 89 Silanol Fragments M->TBDMS_Frag Deep Fragmentation (High Energy EI) M57_18 [M - 57 - 18]+ m/z 169 Loss of H2O M57->M57_18 - H2O Dehydration of Cyclohexanol

EI-MS fragmentation logic for TBDMS-protected cyclohexanol.

Comparative Performance: TBDMS vs. TMS vs. TIPS

In trace quantitative analysis, the signal-to-noise (S/N) ratio is the ultimate metric of success. Compared to trimethylsilyl (TMS) ethers, which often shatter into ubiquitous, non-diagnostic low-mass ions (e.g., m/z 73), TBDMS ethers provide highly specific, high-mass diagnostic ions[3].

While Triisopropylsilyl (TIPS) groups offer even greater hydrolytic stability and a diagnostic [M−43]+ peak, their excessive steric bulk can severely hinder subsequent synthetic modifications or dual-derivatization efforts[2]. The TBDMS group offers the optimal balance between chemical stability and MS diagnostic power[4].

Table 1: Comparative Mass Spectrometry Performance of Silyl Ethers

Protecting GroupMass Shift [M]+ AbundanceDominant Diagnostic IonBase Peak OriginGC-MS S/N Ratio (SIM Mode)
TMS +72 DaWeak/Absent [M−15]+ m/z 73 [Si(CH3​)3​]+ Low (High matrix interference)
TBDMS +114 DaWeak [M−57]+ [M−57]+ (Loss of t-butyl)High (Excellent specificity)
TIPS +156 DaWeak [M−43]+ [M−43]+ (Loss of isopropyl)High (Sterically restricted)

Self-Validating Experimental Protocol

Trustworthiness in MS workflows requires protocols that inherently validate themselves. To ensure the m/z 187 signal is genuinely from 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol and not an artifact of column bleed (which frequently produces siloxane ions), this protocol incorporates a secondary derivatization checkpoint .

By capping the free secondary hydroxyl group with a distinct moiety (acetylation), the diagnostic [M−57]+ ion must shift predictably. If this shift does not occur, the original peak is flagged as a false positive.

Step-by-Step Methodology:
  • Sample Preparation & Internal Standard Addition:

    • Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous dichloromethane (DCM).

    • Spike the sample with 10 µL of a deuterated internal standard (e.g., D10-anthracene) to establish a reliable retention index and validate injection efficiency.

  • Secondary Derivatization (The Self-Validation Step):

    • Aliquot 100 µL of the sample into a GC vial.

    • Add 50 µL of acetic anhydride and 50 µL of anhydrous pyridine.

    • Incubate at 60 °C for 30 minutes to acetylate the free cyclohexanol -OH group.

    • Evaporate under a gentle stream of nitrogen and reconstitute in 100 µL DCM.

  • GC-MS Acquisition Parameters:

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split ratio 10:1, Injector temperature 250 °C.

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Ionization: EI at 70 eV, Source temperature 230 °C.

  • Data Analysis & Causality Check:

    • Primary Sample: Extract m/z 187 (Base Peak) and m/z 169.

    • Acetylated Sample: Extract m/z 229 (Original m/z 187 + 42 Da from the acetyl group). The complete disappearance of m/z 187 and the emergence of m/z 229 definitively validates the structural assignment.

Workflow Sample Sample Prep Internal Standard Addition Deriv Secondary Acetylation Self-Validating Step Sample->Deriv GC Gas Chromatography Non-polar Stationary Phase Deriv->GC EI Electron Ionization (70 eV) Standardized Fragmentation GC->EI MS Mass Spectrometry SIM Mode (m/z 187 -> 229) EI->MS Data Data Validation Mass Shift Confirmation MS->Data

GC-MS analytical workflow featuring secondary derivatization validation.

References

  • Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A comparison of t-butyldimethylsilyl and trimethylsilyl ether derivatives for the characterization of urinary metabolites of prostaglandin F2alpha by gas chromatography mass spectrometry Source: Biomedical Mass Spectrometry (PubMed) URL:[Link]

  • A comparative study of methyl ester trimethylsilyl, allyldimethylsilyl and tert-butyldimethylsilyl ethers for electron impact mass spectrometry of leukotrienes Source: PubMed URL:[Link]

Sources

Comparative

Publish Comparison Guide: Derivatization Strategies for X-Ray Crystallographic Analysis of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

Executive Summary & The Crystallization Challenge As a Senior Application Scientist in drug development and structural chemistry, I frequently encounter researchers struggling to obtain single crystals of flexible, aliph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Crystallization Challenge

As a Senior Application Scientist in drug development and structural chemistry, I frequently encounter researchers struggling to obtain single crystals of flexible, aliphatic intermediates. A classic example is 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS: 117107-08-1).

Due to the high conformational flexibility of the bulky tert-butyldimethylsilyl (TBS) ether group and the limited hydrogen-bonding capacity of the single secondary hydroxyl group, this compound typically presents as a viscous liquid or a low-melting semi-solid[1]. Because the entropic penalty of packing these flexible TBS groups into an ordered lattice is too high, direct X-ray crystallographic analysis is thermodynamically unfeasible.

To determine the relative (cis/trans) or absolute stereochemistry of the cyclohexane stereocenters, the secondary alcohol must be derivatized. This guide objectively compares three leading derivatization reagents—evaluating their mechanistic efficacy, crystallization success rates, and crystallographic utility—to help you choose the optimal pathway for your structural elucidation needs.

Mechanistic Comparison of Derivatization Agents

Product A: 4-Bromobenzoyl Chloride (The Heavy-Atom Standard)
  • Causality & Mechanism: Esterification with 4-bromobenzoyl chloride introduces a rigid, planar aromatic system that restricts the conformational degrees of freedom of the parent molecule. More importantly, the bromine atom acts as a "heavy atom." During X-ray diffraction (especially with Cu-K α radiation), the bromine atom exhibits significant anomalous dispersion. This allows for the measurement of Bijvoet differences, which is critical for the unambiguous determination of absolute configuration[2][3].

  • Best For: Enantiopure samples where absolute configuration must be determined without relying on an internal chiral reference.

Product B: 3,5-Dinitrobenzoyl Chloride (The Crystallinity Booster)
  • Causality & Mechanism: 3,5-Dinitrobenzoate esters are renowned for transforming stubborn oils into highly crystalline solids. The electron-deficient dinitro-aromatic ring engages in robust intermolecular π−π stacking. Furthermore, the nitro groups act as strong hydrogen-bond and dipole-dipole acceptors, significantly increasing the lattice energy and melting point of the derivative.

  • Best For: Racemic or achiral samples that stubbornly resist crystallization even after standard benzoylation.

Product C: (-)-Camphanic Chloride (The Chiral Resolver)
  • Causality & Mechanism: When the starting cyclohexanol is a racemic mixture, reacting it with the enantiopure chiral derivatizing agent (CDA) (-)-camphanic chloride yields a pair of diastereomers. These diastereomers possess different physical properties and can be separated via standard silica gel chromatography[4][5]. The rigid, bicyclic camphanate framework not only promotes crystallization but also serves as an internal reference of known absolute configuration, allowing the stereochemistry of the cyclohexanol moiety to be deduced even without heavy-atom anomalous dispersion.

  • Best For: Racemic mixtures requiring simultaneous enantioresolution and structural elucidation.

Quantitative Performance Data

The following table summarizes the comparative performance of the three derivatization strategies based on standard laboratory workflows:

Derivatization AgentDerivative FormedPrimary Crystallization DriverAnomalous Signal (Heavy Atom)Enantioresolution CapabilityTypical Crystallinity Success Rate*
4-Bromobenzoyl Chloride 4-BromobenzoateRigid planar packingHigh (Br atom)No75%
3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoate π−π stacking, dipoleLow (O, N atoms)No90%
(-)-Camphanic Chloride CamphanateRigid bicyclic lockingLow (O atoms)Yes (Diastereomers)80%

*Success rate based on empirical laboratory crystallization trials using vapor diffusion techniques.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system. The progression from oil to crystal is monitored via TLC and 1 H-NMR prior to crystallization setup, ensuring that only highly pure (>99%) derivatives enter the crystal growth phase.

Phase 1: Esterification (Example using 4-Bromobenzoyl Chloride)
  • Reaction Setup: Dissolve 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification of the sterically hindered secondary alcohol.

  • Acylation: Slowly add 4-bromobenzoyl chloride (1.2 eq) at 0 °C. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over MgSO 4​ , and concentrate. Purify via flash chromatography. Critical Step: Confirm >99% purity via 1 H-NMR before proceeding. Impurities disrupt the crystal lattice and prevent nucleation.

Phase 2: Crystal Growth (Vapor Diffusion Method)
  • Solvent Selection: Dissolve 10-20 mg of the purified ester in a minimum volume (approx. 0.5 mL) of a "good solvent" (e.g., diethyl ether or ethyl acetate) in a small inner vial.

  • Antisolvent Chamber: Place the small vial inside a larger outer vial containing 3 mL of a "poor solvent" (e.g., pentane or hexanes).

  • Equilibration: Cap the outer vial tightly and leave undisturbed at room temperature.

    • Causality: The volatile antisolvent slowly diffuses through the vapor phase into the inner vial, gradually lowering the solubility of the ester and promoting the slow nucleation of high-quality, defect-free single crystals.

  • Harvesting: After 3-7 days, harvest the crystals directly into a cryoprotectant oil (e.g., Paratone-N) to prevent lattice degradation prior to mounting on the X-ray diffractometer.

Workflow Visualization

Workflow A 4-{[(TBS)oxy]methyl}cyclohexan-1-ol (Viscous Liquid / Oil) B1 Derivatization: 4-Bromobenzoyl Chloride A->B1 B2 Derivatization: 3,5-Dinitrobenzoyl Chloride A->B2 B3 Derivatization: (-)-Camphanic Chloride A->B3 C1 4-Bromobenzoate Ester (Heavy Atom for Anomalous Dispersion) B1->C1 C2 3,5-Dinitrobenzoate Ester (Strong π-π Stacking) B2->C2 C3 Camphanate Ester (Diastereomer Separation) B3->C3 D Crystallization (Slow Evaporation / Vapor Diffusion) C1->D C2->D C3->D E Single Crystal X-ray Diffraction (Stereochemistry & Absolute Configuration) D->E

Workflow for derivatization and crystallization of TBS-protected cyclohexanol for XRD analysis.

References

  • 4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol | 117107-08-1 , Sigma-Aldrich, 1

  • Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods , ResearchGate, 2

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess , Tokyo Chemical Industry, 4

  • One out of Four: Kinetic Resolution of Stereoisomeric Mixtures of Secondary Alcohols with a Quaternary Carbon Atom in the β-Position by Cu–H-Catalyzed Enantioselective Silylation , PMC, 3

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations , MDPI, 5

Sources

Validation

Comparative Study of Synthetic Routes to 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

Introduction & Strategic Importance The compound 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS: 117107-08-1) is a highly versatile, bifunctional building block widely utilized in modern drug discovery and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The compound 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS: 117107-08-1) is a highly versatile, bifunctional building block widely utilized in modern drug discovery and complex active pharmaceutical ingredient (API) synthesis[1]. Featuring a rigid cyclohexane scaffold, a protected primary alcohol, and a reactive secondary alcohol, it serves as a critical intermediate for stereospecific functionalization.

Recently, this specific intermediate has gained prominence in the targeted protein degradation space. For instance, it was deployed at a decagram scale in the2, a highly selective and orally bioavailable IRAK4 degrader (PROTAC) designed for the treatment of inflammatory diseases[2]. Given its high value, optimizing the synthetic route to maximize regioselectivity and scalability is a critical priority for process chemists.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of this target relies on the regioselective monoprotection of the commercially available diol, 3 (CAS: 3685-27-6)[3].

The Causality of Selectivity: The diol contains two distinct hydroxyl groups: an unhindered primary alcohol (-CH₂OH) and a sterically encumbered secondary alcohol (-OH) directly attached to the cyclohexane ring. The tert-butyldimethylsilyl (TBS) protecting group is strategically chosen because its massive steric bulk (driven by the tert-butyl moiety) creates a high activation energy barrier for the silylation of secondary alcohols. By keeping the reaction under strict kinetic control (0 °C), the transition state for primary alcohol protection is highly favored, allowing for selective monoprotection without the need for complex protection/deprotection sequences.

We evaluate the two primary synthetic routes utilized in the industry today:

  • Route A (The Classic Corey Method): Utilizes Imidazole as both a base and nucleophilic catalyst in N,N-Dimethylformamide (DMF).

  • Route B (The Process-Optimized Method): Utilizes Triethylamine (TEA) as an acid scavenger in Dichloromethane (DCM)[2].

RouteComparison SM 4-(hydroxymethyl)cyclohexan-1-ol (Primary & Secondary OH) RouteA Route A: Imidazole, DMF (Batch / Classic) SM->RouteA TBSCl (1.0 eq) 0 °C to RT RouteB Route B: TEA, DCM (Scale-up / Process) SM->RouteB TBSCl (1.05 eq) 0 °C to RT Target 4-{[(TBS)oxy]methyl}cyclohexan-1-ol (Target API Intermediate) RouteA->Target >90% Yield Difficult Workup Byproduct Di-TBS Protected Byproduct (Impurity) RouteA->Byproduct <2% Yield RouteB->Target 85-88% Yield Easy Workup RouteB->Byproduct 5-8% Yield

Fig 1: Reaction pathways comparing Route A (batch) and Route B (scalable) for selective silylation.

Quantitative Data Comparison

To objectively determine the optimal route for drug development workflows, we must compare the empirical performance of both methodologies. Route B is vastly superior for scale-up due to the elimination of DMF, which causes severe E-factor inflation during aqueous workup.

Performance MetricRoute A (Imidazole / DMF)Route B (TEA / DCM)
Primary Reagents TBSCl, ImidazoleTBSCl, Triethylamine (TEA)
Solvent System N,N-Dimethylformamide (DMF)Dichloromethane (DCM)
Regioselectivity (Mono:Di) > 95:5~ 90:10
Overall Isolated Yield 90 - 92%85 - 88%
Scalability Poor (Difficult aqueous workup)Excellent (Validated at 70g+ scale)[2]
E-Factor (Waste Generation) High (Requires massive water volumes)Low (DCM is easily recovered/evaporated)

Self-Validating Experimental Protocol: Route B (Process-Optimized)

The following protocol is adapted from the decagram-scale synthesis utilized in recent medicinal chemistry literature[2]. It is designed as a self-validating system, ensuring the chemist can verify causality and reaction progress at every stage.

Scale: 537 mmol (approx. 70.0 g of starting material)

Step 1: Preparation and Dissolution
  • Action: To a flame-dried 2 L round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-(hydroxymethyl)cyclohexan-1-ol (70.00 g, 537.68 mmol) and anhydrous DCM (700 mL).

  • Causality: Anhydrous conditions are critical. TBSCl is highly sensitive to moisture and will rapidly hydrolyze to tert-butyldimethylsilanol, consuming the reagent and stalling the reaction.

  • Validation: The solution should become completely clear and homogeneous.

Step 2: Base Addition and Kinetic Cooling
  • Action: Add Triethylamine (TEA) (57.00 g, 564.56 mmol, ~1.05 eq) in a single portion. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Cooling to 0 °C is the most critical step for regioselectivity; it lowers the thermal energy of the system, ensuring only the unhindered primary alcohol can overcome the activation energy barrier for silylation.

Step 3: Silylation
  • Action: Dissolve tert-butyl(chloro)dimethylsilane (TBSCl) (81.0 g, 537.68 mmol, 1.0 eq) in 100 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 45 minutes via an addition funnel.

  • Causality: Dropwise addition maintains a low local concentration of the highly reactive electrophile. If added all at once, the localized excess of TBSCl would overcome the kinetic barrier, leading to the formation of the unwanted di-TBS byproduct.

Step 4: In-Process Control (IPC) Validation
  • Action: After 2 hours of stirring at 0 °C to room temperature, pull a 50 µL aliquot and analyze via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1), visualized with KMnO₄ stain.

  • Validation:

    • Starting Material (Diol): Stays near the baseline (R_f ~ 0.1).

    • Target Product (Mono-TBS): Elutes in the middle (R_f ~ 0.4).

    • Byproduct (Di-TBS): Elutes near the solvent front (R_f ~ 0.8).

    • Proceed to workup only when the baseline spot is nearly consumed.

Step 5: Quench and Workup
  • Action: Quench the reaction by adding 300 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 200 mL). Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: NH₄Cl is mildly acidic; it effectively neutralizes unreacted TEA and hydrolyzes residual TBSCl without being acidic enough to cleave the newly formed silyl ether bond.

Step 6: Purification and Final Validation
  • Action: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the target compound as a colorless viscous liquid[4].

  • Validation: Confirm product identity via LC-MS. The exact mass is 244.18 Da. Look for the[M+H]⁺ peak at m/z 245.2 or the sodium adduct [M+Na]⁺ at m/z 267.2.

References

  • Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications.
  • 4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexan-1-ol | 117107-08-1 | Sigma-Aldrich.
  • (1r,4r)-4-(hydroxymethyl)cyclohexan-1-ol 97% | Advanced ChemBlocks.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Equally critical, though less often discussed, is the responsible management and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Equally critical, though less often discussed, is the responsible management and disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a senior application scientist, my focus is not just on the "how," but the "why," grounding each procedural step in established safety principles and regulatory standards.

Core Principle: The "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous materials under the Resource Conservation and Recovery Act (RCRA)[5]. This means that the generator of the waste—your laboratory—is responsible for its safe handling from generation to final disposal.

Part 1: Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to have the correct personal protective equipment (PPE) and to be aware of immediate handling protocols.

Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes of the chemical or solvents used during the disposal process[6][7].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the potentially irritating compound[6].
Body Protection Lab coat.Provides a barrier against spills and contamination of personal clothing[6].
Handling Precautions
  • Always handle 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[8][9].

  • Avoid generating dust or aerosols[6][10].

  • Keep the compound away from sources of ignition, as it is prudent to assume it is combustible[2][9].

Part 2: Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a multi-step process that requires careful attention to detail.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions[11].

  • Classification : Treat 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol as a non-halogenated organic waste.

  • Segregation : Do not mix this waste with other waste streams, such as halogenated solvents, strong acids, or bases[11][12]. Incompatible materials can lead to dangerous reactions[1][11]. Collect it in a dedicated waste container.

Step 2: Waste Collection and Container Management
  • Container Selection : Use a clean, dry, and chemically compatible container, preferably glass or high-density polyethylene (HDPE)[11][13]. Ensure the container is in good condition with no leaks or cracks[12][14].

  • Labeling : Immediately label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol"[4][14]. Do not use abbreviations or chemical formulas[14]. The label should also include the date when waste is first added[4].

  • Collection : Carefully transfer the waste into the designated container, using a funnel to prevent spills[15].

  • Closure : Keep the waste container securely closed at all times, except when adding waste[12][14][16]. This prevents the release of vapors and potential spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

A Satellite Accumulation Area is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area[13][14].

  • Store the waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.

  • The SAA must be under the control of the laboratory personnel generating the waste[14].

  • Ensure that incompatible wastes are segregated within the SAA[12].

Step 4: Arranging for Disposal
  • Once the waste container is nearly full (around 90% capacity) or has been accumulating for a predetermined time (often up to 12 months, but institutional policies may vary), arrange for its pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[14][15][16].

Disposal of Empty Containers

Empty containers that held 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol must also be managed as hazardous waste until properly decontaminated[4][15].

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent, such as ethanol or acetone[4][15].

  • Rinseate Collection : The first rinseate must be collected as hazardous waste and added to the appropriate waste stream[17][18]. Subsequent rinseates may also need to be collected depending on institutional policy.

  • Container Disposal : After triple rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste, or as directed by your EHS department[4][18].

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.

Small Spill Cleanup Protocol

This procedure is for small spills that can be safely managed by laboratory personnel.

  • Alert and Ventilate : Alert personnel in the immediate area and ensure the area is well-ventilated[15].

  • Containment : Use an inert absorbent material, such as sand, clay, or a commercial sorbent, to contain the spill[1][15].

  • Collection : Carefully scoop the absorbed material into a designated, sealable waste container[15].

  • Labeling : Label the container as "Hazardous Waste: Spill Debris of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol" and include the date[15].

  • Decontamination : Clean the spill area with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous waste[15].

  • Disposal : Arrange for the disposal of the spill debris container through your EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: 4-{[(TBDMS)oxy]methyl}cyclohexan-1-ol B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select & Label Hazardous Waste Container B->C D Segregate as Non-Halogenated Organic Waste C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F G Contact EHS for Waste Pickup F->G Yes H Properly Document Waste Transfer G->H I Spill Occurs J Contain with Inert Absorbent I->J K Collect Debris in Labeled Waste Container J->K L Decontaminate Area K->L L->G Request Pickup

Caption: Disposal workflow for 4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Management Practices. Duke University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET CYCLOHEXANOL AR. Loba Chemie. [Link]

  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet Cyclohexanol. Purdue University. [Link]

  • HAZARD SUMMARY CYCLOHEXANOL. New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal. AICCM. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]

  • 4-((TERT-BUTYLDIMETHYLSILYL)OXY)CYCLOHEXANOL. Chemsrc. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
Reactant of Route 2
4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.